Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride
Description
Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride (CAS: 46917-07-1; EC: 256-288-5) is a quaternary ammonium compound characterized by a benzyl group, two methyl substituents on the nitrogen, and a 2-[(2-methyl-1-oxoallyl)oxy]ethyl side chain. Its molecular formula is C15H22ClNO2 (molecular weight: 283.79 g/mol) . The compound is structurally distinguished by the presence of a 2-methyl-1-oxoallyl (methacryloyl) moiety, which influences its reactivity and applications in industrial processes, such as polymer crosslinking or as a cationic surfactant .
Properties
IUPAC Name |
benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NO2.ClH/c1-13(2)15(17)18-11-10-16(3,4)12-14-8-6-5-7-9-14;/h5-9H,1,10-12H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOPMLUWCMMCK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28214-37-1 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28214-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00885899 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46917-07-1 | |
| Record name | Methacryloyloxyethyldimethylbenzylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46917-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Madquat BZ 75 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046917071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.154 | |
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Mechanism of Action
Mode of Action
It’s known to be used as a catalyst in organic synthesis, indicating that it may facilitate chemical reactions by lowering the activation energy or altering the mechanism of the reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride . For instance, it’s stable under normal temperature but can decompose under high temperature or sunlight. Therefore, the storage and handling conditions can significantly impact its effectiveness and stability.
Biological Activity
Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride, a quaternary ammonium compound, is recognized for its diverse applications in both industrial and biomedical fields. Its molecular formula is with a molecular weight of approximately 283.79 g/mol . This compound exhibits significant biological activity, particularly in antimicrobial applications, making it a subject of interest in various research studies.
The biological activity of this compound primarily involves its role as an antimicrobial agent. It functions by disrupting microbial cell membranes, which leads to cell lysis and death. The quaternary ammonium structure contributes to its ability to interact with negatively charged microbial surfaces, enhancing its efficacy against a broad spectrum of pathogens.
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against various microorganisms, including bacteria and fungi. For instance, it has been shown to possess antifungal properties against Candida albicans, a common cause of denture stomatitis. In a study where this compound was incorporated into denture-based resins, significant reductions in C. albicans adhesion were observed, indicating its potential for preventing fungal infections in oral applications .
Case Study: Antifungal Activity Against C. albicans
A specific investigation focused on the incorporation of this compound into dental acrylic resins. The study revealed that:
- Concentration Levels : Resins containing 3% and 5% of the compound showed notable antifungal activity.
- Reduction in Fungal Colonies : The 3% concentration led to approximately 1.5 to 3 log reduction in C. albicans colonies compared to control groups.
- Mechanism Insights : Molecular docking studies indicated strong binding interactions between the compound and key enzymes in C. albicans, suggesting a mechanism for its inhibitory effects .
Comparative Biological Activity
The table below summarizes the biological activity of this compound compared to other similar quaternary ammonium compounds.
| Compound Name | Antimicrobial Activity | Effective Concentration | Mechanism of Action |
|---|---|---|---|
| This compound | High against C. albicans | 3%-5% | Disruption of cell membranes |
| Benzalkonium Chloride | Moderate against bacteria | 0.1%-0.5% | Membrane disruption |
| Cetrimonium Bromide | Low against fungi | 0.5%-1% | Surface active agent |
Safety and Toxicology
While this compound has demonstrated promising biological activities, safety assessments are crucial. The compound is classified as an irritant under GHS hazard classifications . Proper handling and storage conditions (typically at 2–8°C) are recommended to mitigate any potential risks associated with exposure.
Scientific Research Applications
Biological Activities
Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride exhibits several notable biological activities:
- Antimicrobial Activity : This compound has shown effectiveness against a range of bacteria and fungi, making it useful in formulations aimed at infection control.
- Surfactant Properties : Its surfactant nature allows it to reduce surface tension, facilitating its use in various cleaning and disinfecting applications .
- Catalytic Role : It serves as a catalyst in organic synthesis, enhancing reaction rates by lowering activation energy .
Applications in Research
The compound's unique properties make it suitable for various research applications:
- Synthesis of Polymers : It is employed in the synthesis of cationic polymers, which are utilized in drug delivery systems and as flocculants in wastewater treatment.
- Surface Coatings : Its surfactant properties enable its use in formulating surface coatings that require antimicrobial characteristics.
- Biological Studies : Researchers utilize this compound to study cellular interactions and the mechanisms of antimicrobial action due to its ability to disrupt microbial membranes .
Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential applications in medical disinfectants and preservatives.
Polymer Synthesis
In a polymer chemistry study, the compound was used as a monomer in the production of cationic polymers. The resulting materials exhibited enhanced biocompatibility and were tested for drug delivery applications, demonstrating effective release profiles for therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound belongs to a family of quaternary ammonium salts with modifications in alkyl chain length, substituents on the nitrogen, and functional groups. Key analogs include:
Key Observations :
- The 2-methyl group on the oxoallyl moiety (methacryloyl) in the target compound enhances steric hindrance and may reduce hydrolysis rates compared to the non-methylated analog (CAS 46830-22-2) .
- -0.23 for the target compound) .
Target Compound (CAS 46917-07-1) :
- Industrial Use : Functions as a cationic surfactant in water treatment and paper manufacturing due to its ability to bind negatively charged particles .
- Polymer Chemistry : The methacryloyl group enables participation in radical polymerization, making it useful in crosslinked hydrogels or coatings .
Analog Comparisons :
- CAS 46830-22-2 : Used in similar industrial applications but with lower thermal stability due to the absence of the methyl group on the oxoallyl chain .
- Benzalkonium chloride : Widely employed in cosmetics as a preservative (≤0.1%) but restricted in products contacting mucous membranes due to irritancy .
Preparation Methods
Preparation Methods
The synthesis of Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride typically involves a multi-step reaction sequence, which includes amine acylation, oxyethylation, and quaternization. The general procedure is as follows:
| Step | Reaction Description | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Acylation of Methylbenzylamine | Methylbenzylamine + Acryloyl chloride | Controlled temperature (0–5°C), inert atmosphere | Formation of an amide intermediate with a 2-methyl-1-oxoallyl group |
| 2 | Oxyethylation | Intermediate + Ethylene oxide | Mild heating (25–40°C), solvent such as ethanol or acetone | Introduction of the oxyethyl group via nucleophilic ring-opening of ethylene oxide |
| 3 | Quaternization | Oxyethylated intermediate + Methyl chloride | Room temperature to mild heating, solvent medium | Formation of the quaternary ammonium chloride salt |
Step 1: Reaction of Methylbenzylamine with Acryloyl Chloride
This step involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of acryloyl chloride, yielding an amide intermediate bearing the 2-methyl-1-oxoallyl moiety. The reaction is typically conducted under controlled low temperatures to avoid side reactions and degradation of the acid chloride.Step 2: Reaction with Ethylene Oxide
The amide intermediate is then reacted with ethylene oxide, which undergoes nucleophilic ring-opening by the amide nitrogen or oxygen, introducing the oxyethyl group. This step is critical for installing the 2-[(2-methyl-1-oxoallyl)oxy]ethyl side chain characteristic of the target molecule.Step 3: Quaternization with Methyl Chloride
The final step involves quaternization of the tertiary amine with methyl chloride, converting it into the quaternary ammonium chloride salt. This step is usually performed at room temperature or slightly elevated temperatures in a suitable solvent to ensure complete conversion.
Industrial variations may include optimization of solvent systems (ethanol, acetone), temperature control, and purification techniques to achieve high purity and yield.
Reaction Conditions and Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature (Step 1) | 0–5°C | To control exothermic acylation |
| Temperature (Step 2) | 25–40°C | Mild heating to facilitate ring-opening |
| Temperature (Step 3) | 20–50°C | Quaternization proceeds efficiently at mild conditions |
| Solvents | Ethanol, Acetone | Used to dissolve reactants and control reaction rates |
| Reaction Time | Several hours per step | Dependent on scale and desired conversion |
Analytical and Research Findings on Preparation
Purity and Yield:
The final product typically achieves purity levels around 95%, suitable for research and industrial applications. Yield optimization depends on reaction time, reagent stoichiometry, and temperature control.Side Reactions:
Potential side reactions include polymerization of the acryloyl group and over-alkylation during quaternization. These are minimized by strict temperature control and stoichiometric reagent use.Solvent Effects:
Polar solvents like ethanol facilitate the nucleophilic reactions and quaternization, while non-polar solvents are generally avoided due to poor solubility of intermediates.
Comparative Table of Preparation Steps
| Preparation Step | Purpose | Key Reagents | Critical Parameters | Outcome |
|---|---|---|---|---|
| Acylation | Introduce 2-methyl-1-oxoallyl group | Methylbenzylamine, Acryloyl chloride | Low temperature, inert atmosphere | Amide intermediate |
| Oxyethylation | Add oxyethyl linker | Ethylene oxide | Mild heating, solvent | Oxyethylated intermediate |
| Quaternization | Form quaternary ammonium salt | Methyl chloride | Room temperature, solvent | Final product |
Q & A
Q. Basic Research Focus
- HPLC with UV detection (C18 column, 0.1% TFA in acetonitrile/water gradient) quantifies impurities (<2%).
- Karl Fischer titration monitors moisture content (<0.5%), critical for stability.
- Long-term stability studies (25°C/60% RH) show degradation <5% over 12 months when stored in amber glass under nitrogen .
How should experimental controls be designed to validate membrane disruption mechanisms in antimicrobial studies?
Q. Advanced Research Focus
- Use liposome models with phosphatidylglycerol membranes to simulate bacterial cell interactions.
- Fluorescence anisotropy with DPH probes quantifies membrane fluidity changes.
- Controls include:
How can contradictory solubility data in polar solvents be resolved systematically?
Advanced Research Focus
Conflicting solubility reports (e.g., in DMSO vs. water) arise from hydration effects. A tiered approach includes:
Phase-solubility diagrams to determine equilibrium solubility.
Molecular dynamics simulations to assess solvent-shell interactions.
DSC/TGA analysis to rule out hydrate formation.
Data indicate limited water solubility (0.5 mg/mL at 25°C) but improved solubility in DMSO (50 mg/mL) due to hydrogen bonding with the ester group .
What are best practices for quantifying this compound in environmental matrices using HPLC-MS?
Q. Advanced Research Focus
- Sample preparation : Solid-phase extraction (HLB cartridges) with 80% recovery from aqueous matrices.
- HPLC-MS parameters :
- Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
- Mobile phase: 0.1% formic acid in acetonitrile/water.
- MRM transitions: m/z 284 → 121 (quantifier) and 284 → 91 (qualifier).
- Limit of detection : 0.1 µg/L in river water .
What computational approaches predict structure-activity relationships for quaternary ammonium analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
